![molecular formula C43H36O16 B1247760 4,5-Di-O-caffeoyl-1,3-di-O-coumaroylquinic acid](/img/structure/B1247760.png)
4,5-Di-O-caffeoyl-1,3-di-O-coumaroylquinic acid
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Overview
Description
4,5-Di-O-caffeoyl-1,3-di-O-coumaroylquinic acid is a natural product found in Ipomoea pes-caprae with data available.
Scientific Research Applications
Compound Characterization and Analysis
- Chemical Composition and Analysis in Plants: 4,5-Di-O-caffeoyl-1,3-di-O-coumaroylquinic acid is among the chlorogenic acids characterized in green coffee beans and other plants. Advanced techniques like LC-MS4 are used for detecting and characterizing these compounds, contributing to the understanding of plant biochemistry and potential health-related properties (Clifford et al., 2006).
Antioxidant Properties
Oxidative Stress Reduction in Cellular Models
The compound has been investigated for its potential antioxidant effects. For example, a study on caffeoylquinic acid derivatives, including 4,5-di-O-caffeoylquinic acid, showed that these compounds could protect bone marrow-derived mesenchymal stem cells from hydroxyl radical-induced damage. The study highlights the importance of the structure-activity relationship in understanding the antioxidant capacity of these compounds (Li et al., 2018).
Antioxidant Activity in Plant Extracts
The presence of 4,5-di-O-caffeoylquinic acid and related compounds in plant extracts, like those from Osmanthus fragrans flowers, has been associated with strong antioxidant activities, which are valuable for understanding the health-promoting aspects of plant-based diets and potential therapeutic applications (Li et al., 2017).
Antiviral and Cytoprotective Effects
Antiviral Activity
Quinic acid derivatives, including di-O-caffeoyl quinates, have been screened for their antiviral activity against viruses like the respiratory syncytial virus. The compounds displayed potent in vitro effects, which is significant for exploring new antiviral agents from natural sources (Fan et al., 2013).
Cytoprotective Effects Against Oxidative Stress
A study on 4,5-di-O-caffeoylquinic acid methyl ester, related to this compound, revealed that it can attenuate oxidative damage in liver cells by modulating signaling pathways like Keap1/Nrf2. This points to its potential in protecting cells from oxidative stress and related damages (Xiao et al., 2020).
properties
Molecular Formula |
C43H36O16 |
---|---|
Molecular Weight |
808.7 g/mol |
IUPAC Name |
(1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-bis[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C43H36O16/c44-29-11-1-25(2-12-29)7-17-37(50)56-35-23-43(42(54)55,59-40(53)20-8-26-3-13-30(45)14-4-26)24-36(57-38(51)18-9-27-5-15-31(46)33(48)21-27)41(35)58-39(52)19-10-28-6-16-32(47)34(49)22-28/h1-22,35-36,41,44-49H,23-24H2,(H,54,55)/b17-7+,18-9+,19-10+,20-8+/t35-,36-,41-,43+/m1/s1 |
InChI Key |
NJWGGBNAFGSYNN-XBSZYNOPSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)OC(=O)/C=C/C2=CC=C(C=C2)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)OC(=O)/C=C/C5=CC=C(C=C5)O |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC=C(C=C2)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)OC(=O)C=CC5=CC=C(C=C5)O |
synonyms |
4,5-di-O-caffeoyl-1,3-di-O-coumaroylquinic acid 45-DCCQ |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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